2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene
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Overview
Description
2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene is an organosulfur compound with the molecular formula C8H9BrO2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene typically involves the bromination of thiophene derivatives followed by sulfonylation. One common method includes the bromination of 5-(cyclopropylmethylsulfonyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the compound’s electronic properties and reactivity.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Material Science: Thiophene derivatives are explored for their electronic properties, making them candidates for organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action for 2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene in chemical reactions involves the activation of the bromine atom and the sulfonyl group. The bromine atom can participate in electrophilic aromatic substitution, while the sulfonyl group can stabilize intermediates through resonance and inductive effects . These properties make the compound versatile in forming new bonds and structures.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(methylsulfonyl)thiophene
- 2-Bromo-5-(phenylsulfonyl)thiophene
- 2-Chloro-5-(cyclopropylmethylsulfonyl)thiophene
Uniqueness
2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain substitution reactions compared to its analogs with simpler sulfonyl groups .
Properties
IUPAC Name |
2-bromo-5-(cyclopropylmethylsulfonyl)thiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S2/c9-7-3-4-8(12-7)13(10,11)5-6-1-2-6/h3-4,6H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRNAKCNIDFVPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)(=O)C2=CC=C(S2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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